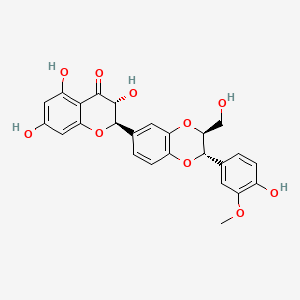

Isosilybin B

Overview

Description

Isosilybin B is a flavonolignan compound isolated from the seeds of the milk thistle plant, Silybum marianum. It is one of the major constituents of silymarin, a mixture of flavonolignans known for their hepatoprotective properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of liver diseases and cancer .

Biochemical Analysis

Biochemical Properties

Isosilybin B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit the activity of cyclin-dependent kinases (Cdk2, Cdk4) and cell division cycle 25A (cdc25A), leading to cell cycle arrest . Additionally, it increases the levels of tumor suppressor proteins such as p21, p27, and p53, which are involved in regulating cell growth and apoptosis . This compound also interacts with androgen receptors, causing their degradation and inhibiting androgen receptor-mediated signaling pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In prostate cancer cells, it induces growth inhibition, G1 phase cell cycle arrest, and apoptosis . This compound decreases the levels of cyclins (D1, D3, E, and A) and cyclin-dependent kinases (Cdk2, Cdk4), while increasing the levels of p21, p27, and p53 . It also enhances the cleavage of poly (ADP-ribose) polymerase (PARP), caspase-9, and caspase-3, leading to apoptosis . Furthermore, this compound inhibits the expression of survivin, a protein that inhibits apoptosis and promotes cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves multiple pathways and interactions. This compound binds to androgen receptors, leading to their degradation and inhibition of androgen receptor-mediated signaling . This results in decreased expression of prostate-specific antigen (PSA) and inhibition of cell growth . This compound also inhibits the activity of cyclin-dependent kinases and cdc25A, causing cell cycle arrest . Additionally, it activates tumor suppressor proteins such as p21, p27, and p53, which regulate cell growth and apoptosis . The induction of apoptosis by this compound is mediated through the activation of caspase-9 and caspase-3, and the cleavage of PARP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Short-term exposure to this compound results in growth inhibition, cell cycle arrest, and apoptosis in prostate cancer cells . Long-term exposure leads to sustained inhibition of cell growth and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anticancer activity, inhibiting tumor growth and inducing apoptosis . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways, including sulfonation and glucuronidation . Sulfonation is the major metabolic route for this compound, leading to the formation of this compound-20-O-sulfate . Glucuronidation is another pathway, resulting in the formation of this compound-glucuronide . These metabolic transformations play a crucial role in the bioavailability and therapeutic efficacy of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution . This compound is primarily localized in the liver, where it exerts its hepatoprotective effects . It is also distributed to other tissues, including the prostate, where it exerts its anticancer activity . The transport and distribution of this compound are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. It is primarily localized in the cytoplasm and nucleus of prostate cancer cells . In the cytoplasm, this compound interacts with androgen receptors and other proteins involved in cell signaling . In the nucleus, it regulates gene expression by modulating the activity of transcription factors and other nuclear proteins .

Preparation Methods

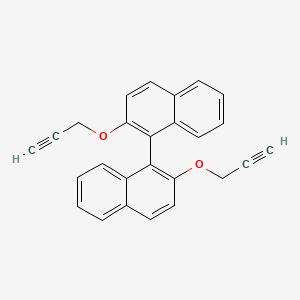

Synthetic Routes and Reaction Conditions: The synthesis of isosilybin B involves several steps, including the asymmetric Sharpless dihydroxylation and Mitsunobu inversion transformations. These steps are crucial for selectively synthesizing the benzodioxane ring systems of the silybin isomers . Additionally, a late-stage catalytic biomimetic cyclization of a highly functionalized chalcone is employed to form the characteristic benzopyranone ring .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of silymarin from the seeds of Silybum marianum using polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate. The extract is then purified to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Isosilybin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioavailability and pharmacological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as sulfates, glycosides, and fatty acid conjugates .

Scientific Research Applications

Mechanism of Action

Isosilybin B exerts its effects through multiple molecular targets and pathways. It induces cell cycle arrest and apoptosis in cancer cells by modulating the levels of cyclins, cyclin-dependent kinases, and apoptosis regulators such as p21, p27, and p53 . Additionally, it enhances the cleavage of poly (ADP-ribose) polymerase, caspase-9, and caspase-3, leading to cell death . In liver cells, this compound stabilizes cell membranes, stimulates detoxification pathways, and regenerates liver tissue .

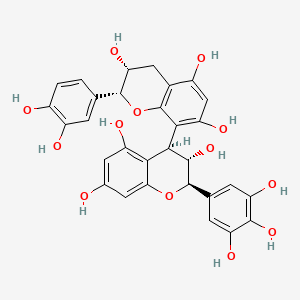

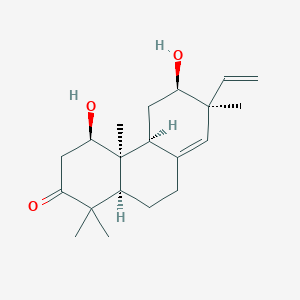

Comparison with Similar Compounds

- Isosilybin A

- Silybin A

- Silybin B

- Silychristin

- Silydianin

Properties

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQAOULAVFHKBX-WAABAYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447055 | |

| Record name | Isosilibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142796-22-3 | |

| Record name | Isosilybin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142796-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosilybin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142796223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosilibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSILYBIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15EH97604R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

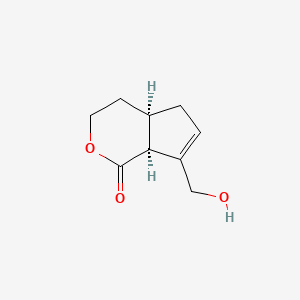

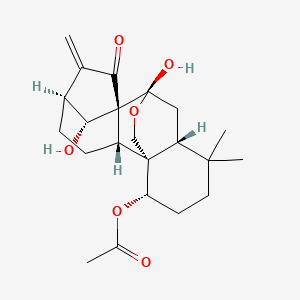

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2S)-2-hydroxy-2-methyloctanoyl]-5-methoxy-5-propan-2-yl-1H-pyrrol-2-one](/img/structure/B1248160.png)

![1-{4-[3-Fluoro-5-(4-methoxy-tetrahydro-pyran-4-yl)-phenoxymethyl]-phenyl}-2-methyl-1H-imidazole](/img/structure/B1248179.png)

![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-prop-2-enyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1248182.png)